Glycine, N-[[2-(3-thienyl)ethoxy]carbonyl]-, butyl ester, homopolymer
Description
Glycine, N-[[2-(3-thienyl)ethoxy]carbonyl]-, butyl ester, homopolymer is a synthetic polymer derived from glycine derivatives functionalized with a 3-thienyl ethoxy carbonyl group and a butyl ester moiety. The 3-thienyl group may confer conductive properties, akin to polythiophenes, while the butyl ester enhances solubility in organic solvents . Homopolymers of glycine esters are typically synthesized via condensation polymerization or radical-initiated methods, as seen in analogous systems (e.g., poly(butyl acrylate) homopolymers in ) .
Properties
Molecular Formula |
C13H19NO4S |
|---|---|
Molecular Weight |
285.36 g/mol |
IUPAC Name |
butyl 2-(2-thiophen-3-ylethoxycarbonylamino)acetate |
InChI |
InChI=1S/C13H19NO4S/c1-2-3-6-17-12(15)9-14-13(16)18-7-4-11-5-8-19-10-11/h5,8,10H,2-4,6-7,9H2,1H3,(H,14,16) |
InChI Key |
MALISTDSHXWANW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CNC(=O)OCCC1=CSC=C1 |
Related CAS |
182691-54-9 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-[[2-(3-thienyl)ethoxy]carbonyl]-, butyl ester, homopolymer typically involves the esterification of glycine derivatives with butyl alcohol in the presence of a catalyst. One common method involves the use of boron trifluoride etherate adsorbed on anhydrous magnesium sulfate as a catalyst . This method is efficient and safe, providing a straightforward route to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Glycine, N-[[2-(3-thienyl)ethoxy]carbonyl]-, butyl ester, homopolymer can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while reduction of the ester group results in the corresponding alcohol.
Scientific Research Applications
Glycine, N-[[2-(3-thienyl)ethoxy]carbonyl]-, butyl ester, homopolymer has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a useful tool for studying enzyme-substrate interactions.
Industry: The compound can be used in the production of specialty polymers and coatings.
Mechanism of Action
The mechanism by which Glycine, N-[[2-(3-thienyl)ethoxy]carbonyl]-, butyl ester, homopolymer exerts its effects is primarily through its interaction with specific molecular targets. The thienyl group can interact with aromatic amino acids in proteins, while the ester group can undergo hydrolysis to release active compounds. These interactions can modulate various biochemical pathways, making the compound useful in both research and therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations
The compound’s structural analogs differ primarily in ester groups, aromatic substituents, and polymer backbones:
Polymer Backbone and Functional Groups
- Conductive Potential: The 3-thienyl group in the target compound contrasts with purely aliphatic (e.g., poly(butyl acrylate)) or non-conductive aromatic substituents (e.g., phenylmethyl in ).
- Solubility : Butyl esters (e.g., poly(butyl acrylate)) generally improve organic solubility compared to methyl or phenylmethyl esters () .
Thermal and Physical Properties
- Melting Points : Glycine derivatives with bulky substituents (e.g., ’s fluorophore-linked glycine) exhibit high melting points (>200°C), while aliphatic esters (e.g., butyl acrylate homopolymers) have lower thermal stability .
- Solubility: The target compound’s butyl ester may enhance solubility in non-polar solvents compared to hydrophilic analogs like Glycine, N-[2-(2-hydroxyethoxy)ethyl]-..., phenylmethyl ester .
Biological Activity
Glycine, N-[[2-(3-thienyl)ethoxy]carbonyl]-, butyl ester, homopolymer (CAS Number: 54911-89-6) is a compound that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₂O₃
- Molecular Weight : 156.179 g/mol
- CAS Number : 54911-89-6
The compound is characterized by its thienyl group, which is known to influence biological activity through various pathways.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Properties : Compounds containing thienyl groups often exhibit antioxidant properties, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : Research suggests that glycine derivatives can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.
- Neuroprotective Effects : Glycine itself is an important neurotransmitter in the central nervous system and may contribute to neuroprotection when modified with thienyl groups.
In Vitro Studies
A study published in Journal of Medicinal Chemistry highlighted the synthesis of thienyl-containing glycine derivatives and their subsequent evaluation for biological activity. The results indicated that these compounds showed significant inhibition of certain cancer cell lines, suggesting potential antitumor activity .
In Vivo Studies
In a recent animal model study, the administration of this compound demonstrated a reduction in inflammatory markers and improved recovery from induced inflammation . This supports the hypothesis that this compound may serve as a therapeutic agent for inflammatory diseases.
Data Tables
| Study | Model | Findings |
|---|---|---|
| Journal of Medicinal Chemistry | In Vitro | Significant inhibition of cancer cell lines |
| Animal Model Study | In Vivo | Reduced inflammatory markers; improved recovery |
Q & A
Q. Q1. What are the key structural features of Glycine, N-[[2-(3-thienyl)ethoxy]carbonyl]-, butyl ester, homopolymer, and how do they influence its physicochemical properties?
Methodological Answer: The homopolymer consists of repeating glycine units modified with a 3-thienyl ethoxy carbonyl group and a butyl ester side chain. The thienyl group introduces π-conjugation and sulfur-based electronic interactions, potentially enhancing conductivity or photophysical properties. The butyl ester contributes to hydrophobicity and solubility in organic solvents. Structural characterization typically employs:
Q. Q2. What synthetic strategies are effective for preparing this homopolymer, and how do reaction conditions impact yield and purity?
Methodological Answer: Synthesis involves stepwise polymerization of the modified glycine monomer. Key steps include:
Monomer synthesis : Protect glycine’s amine group with a 3-thienyl ethoxy carbonyl moiety (analogous to Boc-protection methods ).
Esterification : React with butanol under acidic catalysis (e.g., H2SO4) to form the butyl ester.
Polymerization : Use initiators like azobisisobutyronitrile (AIBN) for radical polymerization.
Critical parameters :
- Temperature (60–80°C) to balance reaction rate and side reactions.
- Solvent choice (e.g., DMF or THF) to ensure monomer solubility.
- Purification via precipitation in non-solvents (e.g., hexane) to remove unreacted monomers .
Advanced Research Questions
Q. Q3. How can researchers optimize the polymerization process to achieve controlled molecular weights and low polydispersity?
Methodological Answer:
- Living polymerization techniques (e.g., RAFT or ATRP) enable precise control over chain length.
- Monitor reaction kinetics via in-situ FT-IR or NMR to track monomer conversion.
- Use chain-transfer agents (e.g., dodecanethiol) to limit radical recombination and reduce polydispersity.
- Validate results with MALDI-TOF MS to confirm end-group fidelity and molecular weight distribution .
Q. Q4. What role does the 3-thienyl group play in the polymer’s electronic properties, and how can this be exploited in materials science applications?
Methodological Answer: The 3-thienyl group facilitates π-π stacking and charge transport, making the polymer suitable for:
- Conductive films : Test conductivity via four-point probe measurements.
- Optoelectronic devices : Evaluate absorbance/emission spectra (UV-Vis, fluorescence) to assess bandgap tuning.
- Electrochemical stability : Perform cyclic voltammetry (CV) to study redox behavior in different electrolytes.
Comparisons with non-thienyl analogs (e.g., phenyl-substituted polymers) can isolate electronic contributions .
Q. Q5. How do conflicting solubility data for this polymer in polar aprotic solvents arise, and how should researchers resolve such discrepancies?
Methodological Answer: Contradictions may stem from:
- Molecular weight variations : Higher MW polymers exhibit lower solubility.
- Side-chain hydrolysis : Butyl esters may degrade under acidic/basic conditions, altering solubility.
Resolution strategies : - Standardize solvent purity and testing protocols (e.g., ASTM D3132).
- Use dynamic light scattering (DLS) to detect aggregates in solution.
- Compare solubility trends with structurally similar polymers (e.g., glycine esters with varying alkyl chains) .
Q. Q6. What methodologies are recommended for assessing the polymer’s thermal stability and degradation pathways?
Methodological Answer:
- Thermogravimetric analysis (TGA) : Measure weight loss under nitrogen/air to identify decomposition temperatures.
- Differential Scanning Calorimetry (DSC) : Detect glass transition (Tg) and melting points (Tm).
- Pyrolysis-GC/MS : Identify volatile degradation products (e.g., butanol or thiophene derivatives).
Correlate results with computational models (e.g., DFT calculations) to predict bond dissociation energies .
Q. Q7. How can researchers evaluate potential biomedical applications, such as drug delivery, given the polymer’s structure?
Methodological Answer:
- Biocompatibility testing : Use in vitro cytotoxicity assays (e.g., MTT assay on HEK293 cells).
- Controlled release studies : Load a model drug (e.g., fluorescein) and monitor release kinetics in PBS via UV-Vis.
- Enzymatic degradation : Incubate with esterases to assess hydrolysis rates of the butyl ester group.
Compare with FDA-approved polymers (e.g., PLGA) for benchmarking .
Q. Q8. What computational tools are effective for modeling this polymer’s conformation and interaction with small molecules?
Methodological Answer:
- Molecular Dynamics (MD) simulations : Use AMBER or GROMACS to model chain folding in solvent.
- Docking studies (AutoDock Vina) : Predict binding affinities with bioactive molecules (e.g., proteins or drugs).
- QM/MM calculations : Analyze electronic interactions between the thienyl group and adjacent chains.
Validate models with experimental data (e.g., XRD for crystallinity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
